molecular formula C17H23BrN2O3 B2629588 tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate CAS No. 1286265-77-7

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2629588
CAS No.: 1286265-77-7
M. Wt: 383.286
InChI Key: IQJMIGIIMQIYIJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.28 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a bromobenzoyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The piperidine ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate include:

  • tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-chlorobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different halogens (bromine, chlorine, fluorine) can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

tert-butyl N-[1-(3-bromobenzoyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJMIGIIMQIYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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